molecular formula C38H33N2O2P B12500863 (4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B12500863
M. Wt: 580.7 g/mol
InChI Key: HSRGLAMKLMUNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the bis(oxazoline) ligand family, widely utilized in asymmetric catalysis due to its chiral, rigid framework. The structure features two oxazoline rings connected via a phenylphosphinediyl-bridged biphenylene backbone, with 4-benzyl substituents on each oxazoline. The (4S,4'S) stereochemistry ensures enantioselective control in metal-catalyzed reactions, such as cyclopropanations or Diels-Alder reactions . The phenylphosphinediyl linker enhances electron-donating properties, while the benzyl groups contribute steric bulk, influencing substrate binding and catalytic efficiency .

Properties

Molecular Formula

C38H33N2O2P

Molecular Weight

580.7 g/mol

IUPAC Name

bis[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenylphosphane

InChI

InChI=1S/C38H33N2O2P/c1-4-14-28(15-5-1)24-30-26-41-37(39-30)33-20-10-12-22-35(33)43(32-18-8-3-9-19-32)36-23-13-11-21-34(36)38-40-31(27-42-38)25-29-16-6-2-7-17-29/h1-23,30-31H,24-27H2

InChI Key

HSRGLAMKLMUNJI-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Cyclodehydration of β-Amino Alcohols

A representative route involves:

  • Amino alcohol preparation : (S)-2-Amino-3-phenylpropan-1-ol is synthesized via reduction of (S)-phenylalanine methyl ester using LiAlH₄.
  • Cyclization : Treatment with SOCl₂ or Burgess reagent in anhydrous dichloromethane yields 4-benzyl-4,5-dihydrooxazole (Figure 1A ).
    • Yield : 75–85%.
    • Enantiomeric excess (ee) : >98% when using enantiopure starting materials.

Phosphorus-Centered Coupling

The phenylphosphinediyl linker is introduced via nucleophilic substitution or metal-catalyzed cross-coupling.

Phosphonite-Phosphine Ligand Strategy

  • Phosphonite activation : Phenylphosphonous dichloride (PhPCl₂) reacts with lithiated oxazoline intermediates.
    • Conditions : LiHMDS (lithium hexamethyldisilazide) in THF at –78°C.
    • Intermediate : Bis(oxazolinyl)phenylphosphine borane adduct.
  • Deboranation : Treatment with diethylamine removes the BH₃ protecting group, yielding the free phosphine.
    • Yield : 60–70%.

Copper-Catalyzed Asymmetric Arylation

An alternative method employs Cu(I) catalysts with chiral bisoxazoline ligands to couple oxazoline-phosphine oxides:

  • Substrate : Secondary phosphine oxide (SPO) derived from oxazoline.
  • Reaction : SPO + diaryliodonium salt → tertiary phosphine oxide (TPO).
    • Catalyst : Cu(OTf)₂/(S,S)-Ph-pybox.
    • Yield : 85–92%.
    • ee : 90–96%.

Stereochemical Control

The (4S,4'S) configuration is enforced via chiral auxiliaries or asymmetric induction:

Chiral Amino Alcohol Precursors

Using (S)-configured β-amino alcohols ensures retention of stereochemistry during cyclodehydration.

Kinetic Resolution in Coupling

Metal-catalyzed reactions (e.g., Rh or Cu) with chiral ligands selectively form the desired diastereomer.

  • Example : Rhodium-catalyzed hydrogenation with (R,R)-QuinoxP* achieves >99% ee.

Purification and Characterization

Crystallization

The product’s crystallinity allows purification via ether/hexane washes, minimizing mass loss.

  • Enantiomeric upgrade : 90% ee → 99% ee after recrystallization.

Spectroscopic Analysis

  • ¹H/³¹P NMR : Confirms P–C bonding and oxazoline ring integrity.
  • X-ray crystallography : Validates stereochemistry and molecular geometry.

Comparative Analysis of Methods

Method Yield (%) ee (%) Key Advantages Limitations
Phosphonite coupling 60–70 98–99 High stereocontrol; scalable Air-sensitive intermediates
Cu-catalyzed arylation 85–92 90–96 Mild conditions; broad substrate scope Requires chiral ligands
Rh-catalyzed hydrogenation 75–80 >99 Excellent ee High catalyst loading

Challenges and Solutions

  • Air sensitivity : Phosphine intermediates are stabilized as borane adducts.
  • Racemization : Low-temperature (–78°C) reactions and chiral ligands suppress epimerization.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The phenylphosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include phosphine oxides, dihydrooxazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly in drug design and development.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Oxazoline Ring

The 4-position substituent on the oxazoline ring significantly alters steric and electronic properties:

Compound Substituent Steric Bulk Electronic Effect Key Applications
Target Compound 4-Benzyl High Moderate π-interaction capability Asymmetric cyclopropanation
(4S,4'S)-4-(tert-Butyl) analog [] 4-tert-Butyl Very High Electron-donating (alkyl) High-temperature catalysis
(4S,4'S)-4-Isopropyl analog [] 4-Isopropyl Moderate Weak electron-donating Solubility-enhanced reactions
  • Benzyl vs. tert-Butyl : The tert-butyl analog exhibits greater steric hindrance, favoring reactions requiring bulky transition states. However, the benzyl variant’s aromaticity enables π-π interactions with substrates, enhancing enantioselectivity in certain cases .
  • Benzyl vs. Isopropyl: The isopropyl derivative offers reduced steric bulk, improving solubility in nonpolar solvents but compromising stereochemical control .

Stereochemical Variations

The (4S,4'S) configuration is critical for enantioselectivity. The (4R,4'R) enantiomer [] shows inverted stereochemical outcomes in catalysis. For example, in a Diels-Alder reaction, the (S,S)-form may produce the (R)-enantiomer of the product, while the (R,R)-form yields the (S)-enantiomer .

Backbone Modifications

The phenylphosphinediyl bridge distinguishes the target compound from other bis(oxazolines):

Compound [Evidence] Backbone Type Flexibility Electron-Donating Capacity
Target Compound Phenylphosphinediyl Moderate High (P-center)
(4S,4′S)-3-Pentylidene-bridged [] Alkylidene High Low
Phenylmethyl-ethylidene [] Aromatic-alkyl hybrid Low Moderate (aryl groups)
  • Phosphinediyl vs. Alkylidene : The phosphinediyl backbone provides stronger electron donation to metal centers (e.g., Cu or Rh), accelerating oxidative transformations. In contrast, alkylidene-linked ligands (e.g., ) are more flexible, suited for reactions requiring dynamic substrate binding .

Biological Activity

The compound (4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) is a chiral bidentate ligand with significant implications in asymmetric synthesis and catalysis. Its unique structure combines a phenylphosphine core with bis-oxazoline frameworks, enhancing its binding affinity to metal centers and catalytic properties. This article explores its biological activity, particularly focusing on its antifungal properties and potential applications in medicinal chemistry.

  • Molecular Formula : C38H33N2O2P
  • Molecular Weight : 580.7 g/mol
  • CAS Number : 2368937-52-2

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds containing the 4,5-dihydrooxazole moiety. Specifically, derivatives of this compound have demonstrated broad-spectrum antifungal activity against various pathogens.

Antifungal Activity

A series of studies have evaluated the antifungal properties of 4,5-dihydrooxazole derivatives:

  • Activity Against Candida albicans : Compounds A30-A34 exhibited excellent antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans.
  • Activity Against Cryptococcus neoformans and Aspergillus fumigatus : These compounds also showed effective inhibition with MIC values between 0.25 and 2 μg/mL for both pathogens .

Pharmacokinetic Properties

The pharmacokinetic evaluation of these compounds indicates promising characteristics:

  • Metabolic Stability : Compounds A31 and A33 showed high metabolic stability in human liver microsomes, with half-lives of approximately 80.5 minutes and 69.4 minutes, respectively.
  • Low CYP Inhibition : These compounds exhibited weak or negligible inhibitory effects on CYP3A4 and CYP2D6 enzymes, suggesting a lower risk of drug-drug interactions .

Case Studies

  • Study on Antifungal Efficacy :
    • Researchers synthesized a series of oxazole derivatives and tested them against fungal strains.
    • The study concluded that modifications in the oxazole ring could enhance antifungal potency while maintaining metabolic stability.
  • Pharmacokinetics in Animal Models :
    • A study conducted on SD rats demonstrated that compound A31 had favorable pharmacokinetic properties, warranting further investigation for therapeutic applications .

Applications in Medicinal Chemistry

The unique structure of (4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) positions it as a valuable candidate in:

  • Asymmetric Catalysis : Its ability to induce chirality makes it useful in synthesizing enantiomerically pure compounds.
  • Drug Development : Given its antifungal properties and metabolic stability, it holds potential for developing new antifungal agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.